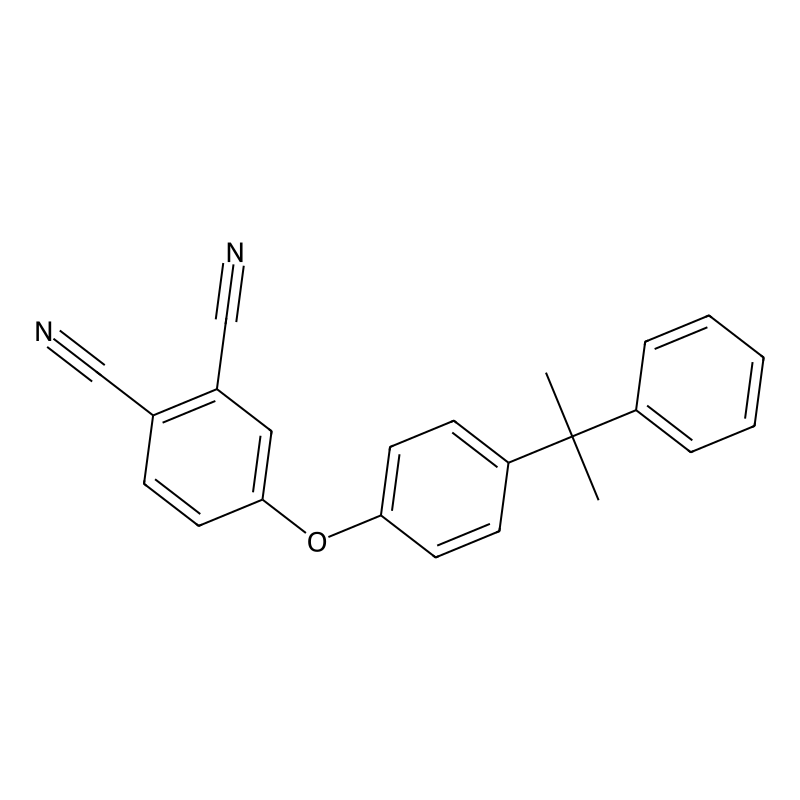

4-(4-alpha-Cumylphenoxy)phthalonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(4-alpha-Cumylphenoxy)phthalonitrile is a specialized organic compound characterized by its unique chemical structure, which includes a phthalonitrile core substituted with a 4-alpha-cumylphenoxy group. This compound is identified by the CAS number 83482-57-9 and is primarily utilized in research and industrial applications due to its interesting chemical properties and potential biological activities. The presence of the phthalonitrile moiety suggests potential applications in photonic materials, dyes, and sensors.

Synthesis:

4-(4-alpha-Cumylphenoxy)phthalonitrile is an organic compound synthesized through a multi-step process involving the reaction of various starting materials. The specific details of the synthesis can vary depending on the desired purity and scale of the final product. However, some general procedures for its synthesis have been reported in scientific literature [, ].

Potential Applications:

While the specific research applications of 4-(4-alpha-Cumylphenoxy)phthalonitrile are not extensively documented, its chemical structure suggests potential uses in various scientific fields:

- Liquid Crystals: The rigid and aromatic nature of the molecule, combined with the presence of cyano and ether groups, suggests potential applications in the development of liquid crystals [].

- Organic Electronics: The aromatic structure and presence of electron-withdrawing groups like cyano might make it a candidate for investigation in organic electronics applications [].

- Material Science: The rigid structure and potential for functionalization could be explored for applications in material science, such as the development of new polymers or composite materials [].

- Nucleophilic Substitution: The nitrile groups can undergo nucleophilic attack, leading to the formation of substituted derivatives.

- Cyclization Reactions: The compound can participate in cyclization processes, potentially forming more complex cyclic structures.

- Electrophilic Aromatic Substitution: The aromatic rings can engage in electrophilic substitution reactions, allowing for further functionalization.

These reactions are significant for synthesizing more complex derivatives that may exhibit enhanced properties or novel functionalities.

The synthesis of 4-(4-alpha-Cumylphenoxy)phthalonitrile typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Phthalonitrile Backbone: This can be achieved through nucleophilic substitution reactions involving suitable precursors.

- Substitution with 4-alpha-Cumylphenol: The introduction of the 4-alpha-cumylphenoxy group is performed via nucleophilic aromatic substitution or similar methods.

The reaction conditions often require careful control of temperature and reagents to ensure high yield and purity of the final product. Specific reagents such as thionyl chloride (SOCl2) and dimethylformamide (DMF) may be employed during synthesis .

4-(4-alpha-Cumylphenoxy)phthalonitrile has several notable applications:

- Material Science: Its unique structure allows for use in developing advanced materials such as polymers and composites with specific optical or electrical properties.

- Dyes and Pigments: The compound can serve as a precursor for synthesizing dyes due to its chromophoric characteristics.

- Sensors: Its reactivity and stability make it a candidate for sensor applications, particularly in detecting environmental pollutants or biological analytes.

Interaction studies involving 4-(4-alpha-Cumylphenoxy)phthalonitrile focus on understanding how this compound interacts with other molecules, including potential drug targets or environmental substances. These studies can reveal:

- Binding Affinities: Investigating how well the compound binds to specific proteins or enzymes can provide insights into its biological activity.

- Toxicological Profiles: Understanding its interactions with biological systems helps assess safety and efficacy for potential applications.

Such studies are crucial for determining the viability of this compound in pharmaceutical or industrial contexts.

Several compounds share structural similarities with 4-(4-alpha-Cumylphenoxy)phthalonitrile. These include:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-(4-Dioctylaminocarbonylbiphenyloxy)phthalonitrile | Contains a dioctylamine group | Potentially enhanced solubility in organic solvents |

| 3-Nitrophthalonitrile | Contains a nitro group at the 3-position | Often used as an intermediate in synthesis |

| 4-(Phenoxy)phthalonitrile | Simple phenoxy substitution | Less sterically hindered than alpha-cumyl derivative |

The uniqueness of 4-(4-alpha-Cumylphenoxy)phthalonitrile lies in its specific substituent pattern that may confer distinct physical and chemical properties, potentially leading to unique applications not achievable by other similar compounds.

The self-condensation of 4-(4-alpha-Cumylphenoxy)phthalonitrile represents a fundamental polymerization mechanism that leads to the formation of highly crosslinked network structures. This process involves the thermal activation of nitrile groups, resulting in complex chemical transformations that yield thermosetting polymers with exceptional thermal stability.

Fundamental Mechanisms of Self-Condensation

The self-condensation reactions of phthalonitrile compounds proceed through multiple competitive pathways. The primary mechanism involves the nucleophilic addition of activated species to the electrophilic carbon of the nitrile group [1] [2]. In the case of 4-(4-alpha-Cumylphenoxy)phthalonitrile, the presence of the cumylphenoxy substituent influences the electronic properties of the phthalonitrile core, affecting the reactivity of the nitrile groups.

The process typically initiates at temperatures between 200-300°C, where thermal energy provides the activation necessary for nitrile group interactions [1]. The reaction proceeds through the formation of intermediate species, including amidine structures, which subsequently undergo cyclization to form stable ring systems [3]. The cumyl group in the 4-(4-alpha-Cumylphenoxy)phthalonitrile structure enhances solubility and may influence reactivity patterns compared to unsubstituted phthalonitriles [4].

Network Formation Pathways

The network formation in phthalonitrile systems occurs through three primary structural motifs: polytriazine, polyisoindoline, and polyphthalocyanine formations [5]. Each pathway contributes differently to the final network architecture and thermal properties.

The polytriazine formation pathway involves the trimerization of nitrile groups to form six-membered aromatic rings containing three nitrogen atoms [6]. This process typically occurs at temperatures between 250-350°C with activation energies ranging from 78-201 kJ/mol, depending on the specific catalytic system employed [6] [7] [8]. The resulting triazine rings provide exceptional thermal stability and flame resistance to the polymer network.

Polyisoindoline formation represents another crucial pathway, proceeding through linear chain extension mechanisms [5] [9]. This process occurs at relatively lower temperatures (200-280°C) with activation energies of 85-105 kJ/mol [5]. The formation of isoindoline structures contributes to the flexibility and processability of the resulting polymer while maintaining thermal stability.

The polyphthalocyanine pathway involves the formation of macrocyclic structures through the coordination of four isoindole units [10] [1]. This process typically requires higher temperatures (300-400°C) and exhibits activation energies of 150-200 kJ/mol [10]. The resulting phthalocyanine structures contribute to the high-temperature stability and unique optical properties of the polymer network.

Kinetic Considerations and Reaction Control

The kinetics of self-condensation reactions in phthalonitrile systems are governed by several factors, including temperature, concentration, and the presence of catalytic species. The reaction typically follows an autocatalytic mechanism, where the initial products catalyze further polymerization [11] [12].

Temperature plays a crucial role in determining the dominant reaction pathway. At lower temperatures, polyisoindoline formation predominates, while higher temperatures favor triazine and phthalocyanine formation [13]. The activation energy for self-condensation reactions ranges from 120-175 kJ/mol for uncatalyzed systems [1] [2].

The molecular dynamics studies of crosslinked phthalonitrile polymers reveal that the network formation process involves volume shrinkage of approximately 7-12% relative to the initial monomer volume [5]. This shrinkage occurs gradually during the crosslinking process as monomers become increasingly interconnected through covalent bonds.

Role of Aromatic Amine Catalysts in Polymerization

Aromatic amine catalysts play a pivotal role in facilitating the polymerization of phthalonitrile compounds, significantly reducing curing temperatures and activation energies while influencing the final polymer properties.

Catalytic Mechanisms of Aromatic Amines

The catalytic activity of aromatic amines in phthalonitrile polymerization operates through nucleophilic addition mechanisms [14] [3] [15]. The rate-determining step involves the initial nucleophilic attack of the amine nitrogen on the electrophilic carbon of the nitrile group, generating an amidine intermediate [3]. This intermediate subsequently undergoes intramolecular cyclization to form isoindoline structures, which can readily react with additional phthalonitrile molecules.

The aromatic amine catalysts function as hydrogen-transfer promoters throughout the curing reaction [3]. The presence of aromatic rings in the amine structure provides electronic stabilization and influences the basicity of the nitrogen atom, directly affecting catalytic efficiency [15]. Commonly employed aromatic amine catalysts include meta-phenylenediamine, para-phenylenediamine, and 4-(4-aminophenoxy)phthalonitrile (4-APN) [14].

Structure-Activity Relationships

The effectiveness of aromatic amine catalysts depends on several structural factors. The basicity of the amine nitrogen influences the nucleophilicity toward nitrile groups, with electron-donating substituents enhancing catalytic activity [16]. For example, meta-phenylenediamine shows higher reactivity compared to bis[4-(4-aminophenoxyphenyl)phenyl]sulfone due to the electron-withdrawing effect of the sulfone group [16].

The positioning of amino groups also affects catalytic performance. Meta-substituted diamines generally exhibit higher activity than para-substituted counterparts due to reduced steric hindrance and optimal electronic effects [14]. The presence of flexible linkages between aromatic rings can enhance catalyst mobility and improve mixing with phthalonitrile monomers.

Concentration Effects and Optimization

The concentration of aromatic amine catalysts critically influences polymerization kinetics and final polymer properties. Optimal catalyst concentrations typically range from 1.5-4.0 weight percent, depending on the specific amine structure and monomer system [16]. Lower concentrations may result in incomplete curing, while excessive amounts can lead to rapid viscosity buildup and processing difficulties.

Studies on 4-(4-aminophenoxy)phthalonitrile as an autocatalytic system reveal that ammonia gas is released during the crosslinking process [14]. This finding provides mechanistic insight into the catalytic process and suggests that the amine catalyst undergoes chemical transformation during polymerization. The release of ammonia can create voids in the polymer structure, which represents a significant challenge in processing high-performance composites.

Temperature-Dependent Behavior

Aromatic amine catalysts enable significant reduction in curing temperatures compared to uncatalyzed systems. The presence of these catalysts can lower the initial curing temperature from 268.5°C to 223.0°C and reduce apparent activation energies from 201.5 kJ/mol to 78.4 kJ/mol [8]. This temperature reduction is particularly important for processing applications where thermal degradation of reinforcing fibers must be avoided.

The temperature-dependent behavior of amine-catalyzed systems exhibits complex kinetics with multiple exothermic peaks in differential scanning calorimetry analysis [17]. These peaks correspond to different reaction stages, including initial catalyst-monomer interactions, network formation, and postcuring reactions. The understanding of these temperature-dependent processes is crucial for optimizing processing conditions and achieving desired polymer properties.

Heterogeneous Catalysis: Metal Oxide and Ceramic Systems

Metal oxide and ceramic catalysts offer unique advantages for phthalonitrile polymerization, providing heterogeneous catalytic environments that can be easily separated from the final polymer and potentially recycled.

Metal Oxide Catalytic Systems

Alumina (Al₂O₃) has emerged as a particularly effective catalyst for phthalonitrile polymerization [18] [19]. The catalytic mechanism involves chemical interaction between alumina particles and phthalonitrile molecules, as evidenced by the appearance of additional Al-N peaks in X-ray photoelectron spectroscopy analysis [18]. The alumina catalyst not only accelerates the polymerization kinetics but also enhances the thermomechanical properties of the resulting composites.

The catalytic activity of metal oxides depends on their surface properties, including surface area, acidity, and the presence of active sites. Thermal gravimetric analysis and Fourier transform infrared spectroscopy studies suggest that chemical interactions occur between metal oxide surfaces and phthalonitrile molecules [19]. These interactions facilitate the formation of triazine structures, as evidenced by the accelerated appearance of characteristic triazine peaks in time-resolved infrared spectroscopy studies.

Ceramic Precursor Systems

Ceramic precursor systems, including polyborosilazane and SiBCN precursors, have been incorporated into phthalonitrile networks to enhance thermal stability and create organic-inorganic hybrid materials [20] [21]. These systems provide multiple benefits, including improved heat resistance, reduced coefficient of thermal expansion, and enhanced flame retardancy.

The polyborosilazane ceramic precursor (PBSN) system demonstrates excellent integration with phthalonitrile networks, achieving glass transition temperatures up to 615°C and maintaining thermal stability up to 608°C [20]. The heat-resistant structures formed by SiO, BN, and BO bonds contribute significantly to the overall thermal performance of the hybrid matrix.

Mixed Metal Oxide Systems

Mixed metal oxide systems offer opportunities for tailoring catalytic activity through synergistic effects between different metal centers [22]. These systems can provide enhanced selectivity for specific reaction pathways while maintaining the advantages of heterogeneous catalysis. The design of mixed metal oxide catalysts requires careful consideration of the electronic properties and surface characteristics of the individual components.

The application of mixed metal oxides in phthalonitrile polymerization represents an emerging area of research with potential for developing advanced catalytic systems. The ability to control the relative concentrations of different metal centers provides opportunities for fine-tuning reaction kinetics and selectivity toward desired polymer structures.

Catalyst Recovery and Recycling

One of the primary advantages of heterogeneous metal oxide catalysts is their potential for recovery and reuse. The catalysts can be separated from the polymer matrix after curing through various techniques, including solvent extraction or thermal decomposition. This recyclability aspect is particularly important for industrial applications where catalyst costs and environmental considerations are significant factors.

The development of supported metal oxide catalysts on high-surface-area substrates can further enhance catalytic efficiency while maintaining ease of separation. These systems can be designed to optimize the balance between catalytic activity and practical considerations such as handling, storage, and recovery.

Mechanistic Insights from In Situ Spectroscopic Studies

In situ spectroscopic techniques provide unprecedented insights into the molecular-level processes occurring during phthalonitrile polymerization, enabling real-time monitoring of reaction progress and identification of intermediate species.

Fourier Transform Infrared Spectroscopy Studies

In situ FTIR spectroscopy serves as a powerful tool for monitoring the disappearance of nitrile groups and the formation of new chemical bonds during phthalonitrile polymerization [19] [23] [24]. The characteristic C≡N stretching vibration at 2230 cm⁻¹ provides a direct measure of reaction progress, while the appearance of new peaks at 1355 cm⁻¹ and 1523 cm⁻¹ indicates triazine ring formation [19].

Time-resolved FTIR studies reveal that the formation of triazine structures occurs more readily in the presence of metal oxide catalysts compared to uncatalyzed systems [19]. Without curing agents, neat phthalonitrile requires approximately 3 hours to form triazine structures, while the addition of alumina significantly accelerates this process. The quantitative analysis of peak intensities provides valuable kinetic information for optimizing reaction conditions.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides complementary structural information for understanding phthalonitrile polymerization mechanisms [25] [26]. Solid-state ¹³C NMR analysis of cured phthalonitrile polymers reveals the formation of different nitrogen-containing heterocycles, including triazine, isoindoline, and phthalocyanine structures. The relative intensities of these signals provide insights into the distribution of structural motifs within the polymer network.

The application of variable-temperature NMR techniques enables the study of reaction intermediates and their thermal stability [27]. These studies reveal that the polymerization process involves multiple stages, with different intermediate species dominating at different temperatures. The identification of these intermediates is crucial for understanding the overall reaction mechanism and optimizing processing conditions.

Mass Spectrometry and Thermal Analysis

Combined thermogravimetric analysis and mass spectrometry (TGA-MS) provide valuable information about the thermal decomposition pathways and the identification of volatile products released during polymerization [28] [29]. These studies reveal that ammonia gas is released during the crosslinking process when aromatic amine catalysts are employed, providing direct evidence for the proposed catalytic mechanisms.

The detection of specific molecular fragments through mass spectrometry analysis enables the identification of intermediate species and reaction byproducts. This information is crucial for understanding the detailed reaction mechanisms and for developing strategies to minimize the formation of undesirable byproducts that could affect polymer properties.

X-ray Photoelectron Spectroscopy

X-ray photoelectron spectroscopy (XPS) provides surface-sensitive information about the chemical bonding environments in phthalonitrile systems [18] [19]. The appearance of specific binding energies for nitrogen and carbon atoms provides evidence for the formation of different chemical environments during polymerization. The observation of Al-N peaks in alumina-containing systems provides direct evidence for chemical interaction between the catalyst and the polymer matrix.

XPS analysis of cured phthalonitrile polymers reveals the presence of multiple nitrogen environments, corresponding to different structural motifs within the polymer network. The quantitative analysis of these peaks provides valuable information about the relative concentrations of different nitrogen-containing structures and their distribution within the polymer matrix.

Fluorescence Spectroscopy

Fluorescence spectroscopy offers unique capabilities for monitoring specific reaction pathways and intermediate species formation [30] [31]. The synthesis of fluorescent phthalonitrile derivatives enables real-time monitoring of reaction progress through changes in fluorescence intensity and wavelength. These studies reveal that the binding of substituents to phthalonitrile cores results in significant changes in fluorescence properties, providing a sensitive method for reaction monitoring.

The application of steady-state fluorescence techniques enables the detection of reaction intermediates and the study of their formation kinetics. The blue shift observed in fluorescence emission spectra during pyranine-substituted phthalonitrile synthesis provides direct evidence for the formation of new chemical bonds and the modification of electronic properties.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant